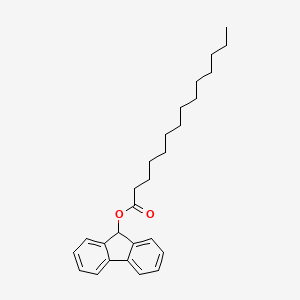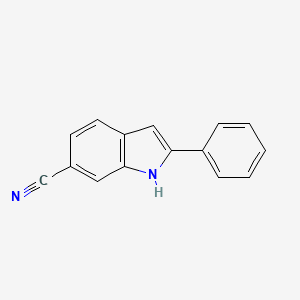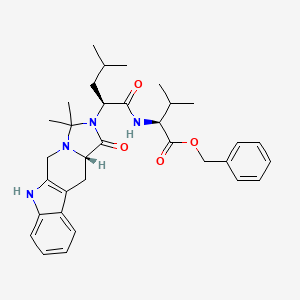
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt is an organic compound with the molecular formula C6H11NO7P2S. It is known for its role as a reagent in the enzymic synthesis of thiamine and as an inhibitor of carboxylase . This compound is characterized by its stability in neutral and basic solutions but is unstable in acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt typically involves the reaction of thiazole with ethylene glycol and phosphorus trichloride to form a dehydrated intermediate. This intermediate is then reacted with ammonium hydroxide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the thiazole ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of thiamine and other thiazole derivatives.
Biology: Acts as an inhibitor of carboxylase enzymes, making it useful in enzymology studies.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt involves its interaction with carboxylase enzymes. It inhibits these enzymes by binding to their active sites, thereby preventing the catalysis of carboxylation reactions. This inhibition can affect various metabolic pathways, particularly those involving thiamine-dependent enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiamine Pyrophosphate: A coenzyme form of thiamine that plays a crucial role in carbohydrate metabolism.
4-Methylthiazole: A precursor in the synthesis of thiamine and other thiazole derivatives.
Ethyl Thiazolyl Diphosphate: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt is unique due to its specific inhibitory effects on carboxylase enzymes and its stability profile. Unlike some similar compounds, it is stable in neutral and basic solutions but unstable in acidic conditions, making it suitable for specific applications where such stability is required .
Eigenschaften
Molekularformel |
C6H11NO7P2S |
|---|---|
Molekulargewicht |
303.17 g/mol |
IUPAC-Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H11NO7P2S/c1-5-6(17-4-7-5)2-3-13-16(11,12)14-15(8,9)10/h4H,2-3H2,1H3,(H,11,12)(H2,8,9,10) |
InChI-Schlüssel |
UFUUMZHATZTWCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCOP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



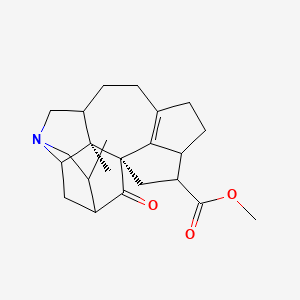
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)

![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
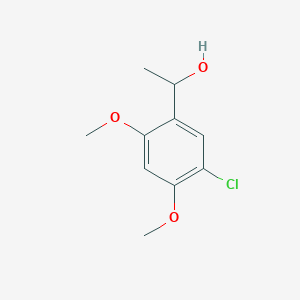


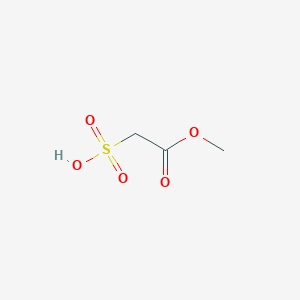

![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
